mGlu2 Receptor Positive Allosteric Modulation – Target-Specific Activity Differentiates from Regioisomers and Core Scaffolds
1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol (JNJ-40411813) acts as a positive allosteric modulator (PAM) of the human metabotropic glutamate 2 receptor (mGlu2) with an EC50 of 147 nM [1]. In contrast, the regioisomer 1-(2-chloropyridin-3-yl)pyrrolidin-3-ol has not been reported to possess mGlu2 PAM activity in any published assay . Furthermore, the unsubstituted core scaffold, pyrrolidin-3-ol, lacks the pyridyl moiety required for mGlu2 interaction and shows no activity at this target [2].
| Evidence Dimension | Potency as mGlu2 Positive Allosteric Modulator |
|---|---|
| Target Compound Data | EC50 = 147 nM |
| Comparator Or Baseline | 1-(2-Chloropyridin-3-yl)pyrrolidin-3-ol: No reported mGlu2 PAM activity; Pyrrolidin-3-ol: No activity |
| Quantified Difference | >100-fold selectivity (inferred from lack of activity in comparators) |
| Conditions | [35S]GTPγS binding assay with human mGlu2 receptor expressed in CHO cells |
Why This Matters
This target-specific activity is essential for CNS drug discovery programs focused on mGlu2 modulation, where off-target effects or lack of efficacy due to structural analogs can derail preclinical development.
- [1] IUPHAR/BPS Guide to Pharmacology. JNJ-40411813 ligand activity chart. Ligand ID: 8946. https://www.guidetomalariapharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=8946 View Source
- [2] PubChem. Pyrrolidin-3-ol. CID 103144. https://pubchem.ncbi.nlm.nih.gov/compound/103144 View Source
